Vildagliptin-13C5,15N serves as a valuable tool in pharmacokinetic studies, facilitating accurate quantification of Vildagliptin in biological samples like plasma or serum. [] Its use ensures precise measurement of Vildagliptin concentrations, even at trace levels, leading to a more reliable assessment of drug absorption, distribution, metabolism, and excretion. This information is crucial in drug development for optimizing dosage regimens and understanding drug behavior within the body.
Vildagliptin-13C5,15N is a stable isotope-labeled derivative of vildagliptin, an oral antihyperglycemic agent primarily used in the management of Type 2 Diabetes Mellitus. The compound's molecular formula is with specific isotopic labeling at carbon and nitrogen positions, enhancing its utility in pharmacokinetic studies and metabolic research. Vildagliptin functions by inhibiting the enzyme dipeptidyl peptidase-4, which plays a significant role in glucose metabolism.
Vildagliptin-13C5,15N is synthesized from vildagliptin through various chemical processes that incorporate stable isotopes of carbon and nitrogen. This compound falls under the classification of pharmacological agents known as Dipeptidyl Peptidase-4 inhibitors. It is utilized in both clinical and research settings to study drug metabolism and pharmacodynamics.
The synthesis of vildagliptin-13C5,15N involves several steps that typically begin with the preparation of the base compound vildagliptin. A notable synthetic route includes:
The incorporation of isotopes is achieved during these chemical transformations, ensuring that the labeled compound retains its pharmacological properties while allowing for enhanced tracking in biological systems.
The molecular structure of vildagliptin-13C5,15N features a pyrrolidine ring substituted with various functional groups, including an amide and a cyano group. The specific isotopic labeling (with five carbon atoms being replaced by and one nitrogen atom by ) alters its mass but not its chemical behavior significantly.
This structure allows for precise tracking in metabolic studies due to the distinct mass differences introduced by the isotopes.
Vildagliptin-13C5,15N participates in various chemical reactions similar to its non-labeled counterpart
Vildagliptin-¹³C₅,¹⁵N is a stable isotope-labeled analog of the antidiabetic drug vildagliptin, incorporating five ¹³C atoms and one ¹⁵N atom at specific molecular positions. This precise labeling strategy targets the pyrrolidine ring and adjacent functional groups critical to the molecule's biological activity. The isotopic enrichment is strategically engineered at the following positions:
This labeling configuration maintains the stereochemical integrity of the parent molecule, particularly the (S)-configuration at the chiral center of the pyrrolidine ring, as evidenced by the preserved stereodescriptor in the SMILES notation: O=C([¹⁵N]1¹³C@@H[¹³C]#N)CNC₂₃CC₄(CC(CC(C₄)C₃)C₂)O [1] [4]. The isotopic enrichment exceeds 99% for ¹³C and 98% for ¹⁵N, ensuring minimal natural abundance interference in analytical applications [6]. The structural modifications are chemically inert, preserving the molecule’s reactivity while enabling precise tracking in complex biological matrices.
Table 1: Isotopic Labeling Positions in Vildagliptin-¹³C₅,¹⁵N
Atomic Position | Isotope | Chemical Environment | Purpose |
---|---|---|---|
Pyrrolidine C2 | ¹³C | Chiral center | Metabolic tracer |
Pyrrolidine C3 | ¹³C | Methylene | Structural tracking |
Pyrrolidine C4 | ¹³C | Methylene | Structural tracking |
Pyrrolidine C5 | ¹³C | Methylene | Structural tracking |
Cyanocarbon | ¹³C | -C≡N group | MS detection enhancement |
Amide nitrogen | ¹⁵N | -NH-CO- linkage | Enzyme binding studies |
The isotopic labeling induces distinct changes in the molecular formula and mass profile compared to unlabeled vildagliptin:
The +6.00 Da mass shift enables unambiguous differentiation via mass spectrometry. In LC-MS/MS analysis, the labeled compound exhibits a characteristic M+6 pattern in the parent ion (m/z 310.37 for [M+H]⁺), with diagnostic fragment ions retaining the isotopic signature. Key fragmentation pathways include:
The high mass precision (±0.01 Da) of modern mass spectrometers readily distinguishes isotopic clusters of labeled and unlabeled species. This differentiation is crucial for quantitative bioanalysis, where the labeled analog serves as an internal standard, compensating for matrix effects and ionization variability [6] [9]. Natural abundance correction algorithms are essential when analyzing low-abundance fragments, though the high isotopic purity (≥98%) minimizes such requirements for this compound.
Table 2: Mass Spectrometric Characteristics of Vildagliptin-¹³C₅,¹⁵N vs. Native Compound
Parameter | Vildagliptin-¹³C₅,¹⁵N | Native Vildagliptin | Analytical Utility |
---|---|---|---|
Molecular weight | 309.36 g/mol | 303.40 g/mol | Baseline separation in LC-MS |
[M+H]⁺ ion | m/z 310.37 | m/z 304.41 | Quantitation reference |
Mass defect | +0.037 Da | -0.027 Da | High-res MS differentiation |
Key fragment (C₆H₈¹³C₅¹⁵N⁺) | m/z 166.10 | m/z 160.14 | Metabolic pathway tracing |
Natural abundance interference | <2% | 100% | Enhanced signal specificity |
Biochemical Equivalence: The isotopic labeling does not alter the biochemical properties of vildagliptin. Both compounds demonstrate identical inhibition kinetics against dipeptidyl peptidase-IV (DPP-IV), with IC₅₀ values of 3.5 nM in human Caco-2 cells. This equivalence arises because isotopic substitution negligibly affects molecular geometry and electronic properties at binding sites. The ¹⁵N in the amide linkage and ¹³C in the pyrrolidine ring maintain bond lengths and angles within 0.1% of non-labeled bonds, preserving the molecule’s affinity for the DPP-IV active site [1] [7].
Physicochemical Divergence: Despite biochemical equivalence, key physicochemical differences emerge:
Analytical Superiority: The labeled version eliminates background interference in mass spectrometry-based assays. In tracer studies, ¹³C₅/¹⁵N labeling enables:
Table 3: Functional Comparison of Labeled vs. Native Vildagliptin
Property | Vildagliptin-¹³C₅,¹⁵N | Native Vildagliptin | Consequence |
---|---|---|---|
DPP-IV inhibition (IC₅₀) | 3.5 nM | 3.5 nM | Bioequivalence |
Oral bioavailability | >85% | >85% | Unaltered absorption |
HPLC relative retention | 1.02 (vs. native) | 1.00 | Chromatographic resolution |
Mass spectrometric LOD | 0.1 ng/mL (reduced noise) | 1.0 ng/mL | Enhanced bioanalytical sensitivity |
Metabolic tracing capacity | High (position-specific isotopes) | None | Pathway elucidation capability |
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2